molecular formula C6H14O6 B12398908 Rhamnose-13C (monohydrate)

Rhamnose-13C (monohydrate)

Cat. No.: B12398908
M. Wt: 183.16 g/mol
InChI Key: CBDCDOTZPYZPRO-ONGVYXANSA-N
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Description

Rhamnose-13C (monohydrate) is a stable isotope-labeled compound, specifically a 13C-labeled form of rhamnose monohydrate. Rhamnose is a naturally occurring monosaccharide found in plants and bacteria. The 13C labeling makes it useful in various scientific research applications, particularly in metabolic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhamnose-13C (monohydrate) typically involves the incorporation of the 13C isotope into the rhamnose molecule. This can be achieved through chemical synthesis or biosynthetic methods using 13C-labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of rhamnose.

Industrial Production Methods

Industrial production of Rhamnose-13C (monohydrate) involves large-scale synthesis using 13C-labeled glucose as a starting material. The process includes fermentation using specific bacterial strains that can convert glucose to rhamnose, followed by purification and crystallization to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions

Rhamnose-13C (monohydrate) undergoes various chemical reactions, including:

    Oxidation: Rhamnose can be oxidized to form rhamnonic acid.

    Reduction: Reduction of rhamnose can yield rhamnitol.

    Substitution: Rhamnose can participate in glycosylation reactions, where it is attached to other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Glycosylation reactions typically use catalysts like silver triflate and promoters such as trimethylsilyl trifluoromethanesulfonate.

Major Products

    Oxidation: Rhamnonic acid

    Reduction: Rhamnitol

    Substitution: Glycosylated derivatives of rhamnose

Scientific Research Applications

Rhamnose-13C (monohydrate) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of rhamnose in various biochemical pathways.

    Biology: Employed in studies of bacterial cell wall synthesis and plant metabolism.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of rhamnose-containing drugs.

    Industry: Applied in the production of labeled compounds for quality control and analytical purposes.

Mechanism of Action

The mechanism of action of Rhamnose-13C (monohydrate) involves its incorporation into metabolic pathways where it acts as a tracer. The 13C label allows researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the metabolic fate of rhamnose and its derivatives, as well as their interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Rhamnose-13C-2 (monohydrate): Another 13C-labeled form of rhamnose with the label at a different position.

    L-Rhamnose monohydrate: The non-labeled form of rhamnose.

    Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in bacterial cell wall synthesis.

Uniqueness

Rhamnose-13C (monohydrate) is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of metabolic processes. Its use as a tracer in metabolic studies sets it apart from non-labeled rhamnose and other similar compounds.

Biological Activity

Rhamnose-13C (monohydrate) is a stable isotopically labeled form of L-rhamnose, a naturally occurring deoxy sugar primarily found in plants. This compound has garnered attention due to its diverse biological activities, including roles in cellular signaling, immune response modulation, and potential therapeutic applications. This article will explore the biological activity of Rhamnose-13C, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C₆H₁₂O₅ (for L-rhamnose)
Molar Mass: Approximately 182.2 g/mol
Isotopic Labeling: Incorporation of carbon-13 into the rhamnose structure enhances its utility in metabolic studies.

Rhamnose exists predominantly in its L-form, which is unique among naturally occurring sugars. The structural characteristics of Rhamnose-13C allow for its application in various biological and biochemical studies.

Biological Activities

  • Immunological Effects
    • Rhamnose has been shown to elicit immunological responses in humans. Natural antibodies against L-rhamnose are present in human serum, indicating its role in immune recognition and response mechanisms. This interaction suggests that Rhamnose-13C could be utilized to study immune system dynamics and responses to pathogens.
  • Cellular Signaling
    • Rhamnose influences various cellular processes such as apoptosis and autophagy. These processes are critical for maintaining cellular homeostasis and can be targeted for therapeutic interventions. The compound's interaction with glycosyltransferases and lectins further modulates cellular signaling pathways, making it a candidate for drug development.
  • Metabolic Pathways
    • The metabolism of rhamnose involves conversion to L-lactaldehyde, which is a branching point in the metabolic pathways of both L-fucose and L-rhamnose utilization . This metabolic versatility highlights the potential of Rhamnose-13C in tracing metabolic pathways in research settings.

Applications in Research

Rhamnose-13C has various applications across research fields, particularly in metabolic studies, where its isotopic labeling allows for precise tracking of metabolic processes. Below is a comparison table illustrating the unique features of Rhamnose-13C relative to other related compounds:

CompoundMolecular FormulaUnique Features
L-Rhamnose C₆H₁₂O₅Naturally occurring deoxy sugar; predominant form is L
D-Rhamnose C₆H₁₂O₅Enantiomer of L-rhamnose; less common
L-Fucose C₆H₁₂O₅Another deoxy sugar; differs by having a methyl group
L-Arabinose C₅H₁₀O₅Pentose sugar; structurally different from rhamnose
D-Mannose C₆H₁₂O₆Epimer of glucose; involved in mannose-binding pathway

Case Study 1: Anti-Obesity Effects

A study demonstrated that rhamnose acts as a non-nutritive sweetener promoting adipose thermogenesis and energy expenditure through β3 adrenergic receptor stimulation. Mice injected with 300 mg/kg of rhamnose showed increased thermogenic gene expression in beige adipocytes, suggesting a potential application for weight management strategies .

Case Study 2: Gene Regulation

Research involving the L-rhamnose-dependent regulator RhaS from Escherichia coli revealed that rhamnose could regulate gene expression effectively. In this study, varying concentrations of rhamnose modulated the activity of target promoters, offering insights into gene regulation mechanisms that could be harnessed for biotechnological applications .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(113C)hexanal;hydrate

InChI

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i2+1;

InChI Key

CBDCDOTZPYZPRO-ONGVYXANSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O.O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O.O

Origin of Product

United States

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